molecular formula C24H32O2 B1191786 IRX4310

IRX4310

Cat. No.: B1191786
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Retinoid Signaling Pathways

Retinoid signaling is a crucial mechanism that governs a multitude of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. nih.govresearchgate.net The pathway is initiated by the uptake of retinol (B82714) (vitamin A) into the cell, where it undergoes a two-step oxidation process to form its active metabolite, all-trans-retinoic acid (ATRA). nih.gov ATRA then translocates into the nucleus, where it binds to and activates specific nuclear receptors, thereby modulating the transcription of target genes. nih.govbiologists.com This intricate signaling cascade is essential for maintaining tissue homeostasis and its dysregulation has been implicated in various diseases, including cancer and developmental disorders. nih.govresearchgate.net

Retinoic Acid Receptors (RARs) in Cellular Regulation

The biological effects of retinoic acid are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). nih.govresearchgate.netyoutube.com There are three subtypes of RARs—RARα, RARβ, and RARγ—each encoded by a distinct gene. youtube.com These receptors function as ligand-inducible transcription factors. In the absence of a ligand, RARs typically form heterodimers with RXRs and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting corepressor proteins to inhibit gene transcription. youtube.com Upon binding of ATRA, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which ultimately activates gene transcription. youtube.com This precise control of gene expression by RARs is fundamental to their role in cellular regulation.

Academic Significance of Retinoic Acid Receptor Antagonists in Biomedical Research

Retinoic Acid Receptor (RAR) antagonists are molecules that bind to RARs but fail to induce the conformational changes necessary for receptor activation. Instead, they competitively block the binding of endogenous agonists like ATRA, thereby inhibiting RAR-mediated gene transcription. This inhibitory action makes RAR antagonists invaluable tools in biomedical research. They allow for the precise dissection of the roles of specific RAR subtypes in various biological processes. nih.govbirmingham.ac.uk

The study of RAR antagonists has provided significant insights into the physiological and pathological functions of retinoid signaling. For instance, RAR antagonists have been instrumental in investigating the role of RARs in cancer cell proliferation, with studies showing that pan-RAR antagonists can be potent growth inhibitors of carcinoma cells. nih.govbirmingham.ac.uknih.gov Furthermore, research into RAR antagonists is exploring their potential in diverse fields such as contraception and immunology. oup.comnih.gov The development of subtype-selective and pan-RAR antagonists continues to be an active area of research, promising to further elucidate the complexities of retinoid signaling and potentially lead to novel therapeutic strategies.

IRX4310: A Profile

This compound is a synthetic small molecule that functions as a pan-retinoic acid receptor antagonist. smolecule.com This means it inhibits the activity of all three RAR subtypes (α, β, and γ). Originally developed by Allergan and later investigated by Io Therapeutics, this compound has been a subject of interest for its potential to modulate immune responses and other cellular processes governed by retinoic acid signaling. smolecule.com Research has shown its ability to stimulate granulopoiesis, the formation of granulocytes, which are a type of white blood cell. smolecule.com

PropertyData
Compound Name This compound
Mechanism of Action Pan-Retinoic Acid Receptor (RAR) Antagonist
Molecular Formula C28H24O2S
CAS Registry Number 229961-45-9

Research Findings on this compound

Studies have demonstrated that this compound can effectively promote the recovery of neutrophil counts in preclinical models of chemotherapy-induced neutropenia. smolecule.com Its effects have been shown to be at least additive to those of granulocyte colony-stimulating factor (G-CSF), a standard treatment for neutropenia. smolecule.com Furthermore, this compound has been shown to protect against bacterial infections in neutropenic models. smolecule.com In the context of bone biology, research has indicated that the pan-RAR antagonist this compound can accelerate the differentiation of early osteoprogenitors. nih.gov

Research AreaKey Finding with this compound
Hematology Stimulates granulopoiesis and promotes recovery of neutrophil counts in models of chemotherapy-induced neutropenia. smolecule.com
Immunology Protects against S. aureus-induced lethality in cyclophosphamide-treated neutropenic mice. smolecule.com
Bone Biology Accelerates the differentiation of early osteoprogenitors. nih.gov

Properties

Molecular Formula

C24H32O2

Appearance

Solid powder

Synonyms

IRX4310;  IRX 4310;  IRX-4310; NONE

Origin of Product

United States

Molecular and Functional Characterization of Irx4310

Mechanism of Action as a Retinoic Acid Receptor Antagonist

IRX4310 functions as a competitive antagonist of retinoic acid receptors, which are ligand-activated transcription factors essential for regulating gene expression involved in cellular growth, differentiation, and apoptosis. Its mechanism is centered on its ability to bind to RARs and prevent the conformational changes that are necessary for the recruitment of coactivator proteins and the subsequent initiation of gene transcription.

Pan-RAR Antagonistic Activity

This compound is characterized as a pan-RAR antagonist, signifying its capacity to antagonize all three major RAR isotypes: RARα, RARβ, and RARγ. bioworld.comnih.gov This broad-spectrum antagonistic activity allows for the comprehensive blockade of RAR-mediated signaling, a feature that is instrumental in studying the overarching physiological roles of retinoic acid. By binding to the ligand-binding pocket of the RARs, this compound effectively displaces endogenous agonists like all-trans retinoic acid (ATRA) and prevents the receptor from adopting an active conformation. nih.gov The large phenyl substituent within the structure of this compound disrupts the positioning of the H12 helix of the receptor, a critical step for coactivator binding, thereby solidifying its antagonistic function. nih.gov

Subtype-Specific Binding Affinities (RARα, RARβ, RARγ)

The efficacy of this compound as a pan-RAR antagonist is underscored by its high binding affinity for each of the RAR subtypes. In vitro binding assays have quantified these interactions, demonstrating that this compound binds to RARα, RARβ, and RARγ with high affinity. researchgate.net This near-equal and potent binding across the different RAR isotypes is a key characteristic of its pan-antagonistic profile.

RAR SubtypeBinding Affinity (Kd)Effective Dose (ED50)
RARα3 nM bioworld.commedchemexpress.comapexbt.com4.3 nM nih.govresearchgate.net
RARβ2 nM bioworld.commedchemexpress.comapexbt.com5 nM nih.govresearchgate.net
RARγ5 nM bioworld.commedchemexpress.comapexbt.com2.5 nM nih.govresearchgate.net

Selectivity Profile: Lack of Activity on Retinoid X Receptors (RXRs)

A crucial aspect of the molecular profile of this compound is its high selectivity for RARs over Retinoid X Receptors (RXRs). nih.gov RARs typically function by forming heterodimers with RXRs. wikipedia.org The specificity of this compound allows for the targeted inhibition of the RAR component of this heterodimer without directly affecting RXR signaling. This selectivity is vital for researchers aiming to isolate and understand the specific contributions of RAR-mediated pathways, distinct from those involving RXR homodimers or other RXR heterodimer partners. nih.gov

Inhibition of RAR-Mediated Transcriptional Activity

The binding of an agonist to RARs initiates a cascade of events leading to the transcription of target genes. This process involves the dissociation of corepressor molecules and the recruitment of coactivator complexes. wikipedia.org this compound, as an antagonist, effectively blocks this agonist-induced transcriptional activity. bioworld.com By preventing the necessary conformational change in the RAR ligand-binding domain, this compound inhibits the release of corepressors and the subsequent binding of coactivators, thereby silencing the transcriptional output of RAR target genes. nih.gov This inhibitory effect has been demonstrated in various cellular contexts, including the blockade of agonist-induced differentiation in cell lines. apexbt.com

Utility as a Pharmacological Tool in Retinoid Research

The specific and potent pan-RAR antagonistic properties of this compound make it an essential pharmacological tool for investigating the physiological and pathophysiological roles of retinoid signaling. Its ability to separate the functions of RARs from those of RXRs has been particularly valuable. nih.gov

Research utilizing this compound has provided significant insights into various biological processes:

Hematopoiesis: Studies using this compound have demonstrated that RAR signaling plays a crucial role in regulating the number of granulocytic precursors in vivo. Treatment with the antagonist led to a notable increase in granulocyte numbers across hematopoietic compartments. nih.gov

Oncology: this compound has been employed to investigate the role of RARs in cancer cell proliferation. Research has shown that it can potently inhibit the growth of various cancer cell lines, such as those from prostate cancer, by inducing cell cycle arrest and apoptosis. researchgate.netnih.gov

Bone Development: In the field of skeletal biology, this compound has been used to elucidate the role of RAR signaling in osteoblast and adipocyte differentiation from mesenchymal progenitor cells. Studies have shown that while RAR agonists inhibit osteoprogenitor differentiation, the antagonist this compound can accelerate this process. nih.gov

Through these and other applications, this compound continues to be a critical compound for advancing the understanding of the complex and multifaceted roles of retinoic acid in health and disease.

Preclinical Investigations of Irx4310 in Bone Biology

Regulation of Osteoblast Differentiation and Mineralization

Research indicates that IRX4310 influences the differentiation and mineralization processes of osteoblasts, key cells involved in bone formation.

Acceleration of Early Osteoprogenitor Differentiation

Studies have demonstrated that the pan-RAR antagonist, this compound, accelerates the differentiation of early osteoprogenitors ctdbase.orgwikipedia.orgfishersci.cauni.luuni.lunih.govguidetopharmacology.orgfishersci.ca. This effect is reported to occur predominantly via RARγ and can be further enhanced by an RARα antagonist ctdbase.orguni.lunih.gov. Conversely, the pan-RAR agonist ATRA has been shown to inhibit the differentiation and mineralization of early osteoprogenitors ctdbase.orgfishersci.cauni.lu.

CompoundEffect on Early Osteoprogenitor DifferentiationPrimary RAR Subtype Involved
This compoundAccelerated differentiationRARγ
ATRAInhibited differentiation and mineralizationNot specified in this context

Counteraction of RAR Agonist-Induced Inhibition of Osteoblast Maturation

RAR agonists, such as ATRA, have been observed to impair the differentiation of more mature osteoblast populations ctdbase.orguni.lu. This compound, as an RAR antagonist, counteracts this inhibitory effect induced by RAR agonists on osteoblast maturation ymilab.comjst.go.jp. This suggests a potential therapeutic mechanism for this compound in promoting the maturation of osteoblasts.

CompoundEffect on Mature Osteoblast Differentiation (in the presence of RAR agonists)
RAR AgonistsImpaired differentiation
This compoundCounteracts inhibition

Modulation of Adipogenesis within Osteogenic Cell Cultures

Beyond its effects on osteoblast differentiation, this compound also modulates adipogenesis, the formation of fat cells, particularly within cell cultures geared towards osteogenesis. RAR agonists have been shown to impair adipogenesis in osteogenic cultures ctdbase.orgwikipedia.orgfishersci.cauni.luuni.lunih.govfishersci.ca. While the direct effect of this compound on adipogenesis in this context is presented as counteracting the agonist effect, the implication is that antagonism of RARs by this compound would mitigate this impairment, thereby influencing the balance between osteogenesis and adipogenesis in mesenchymal progenitor cells ctdbase.org.

CompoundEffect on Adipogenesis in Osteogenic Cultures
RAR AgonistsImpaired adipogenesis
This compoundCounteracts impairment (implied)

Interaction with Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of bone formation ncpsb.org.cnfishersci.noherts.ac.uk. Preclinical investigations indicate that this compound interacts with this pathway.

Impact on Nuclear and Cytosolic β-Catenin Protein Levels

RAR agonist treatment has been shown to result in reduced nuclear and cytosolic β-catenin protein levels ctdbase.orgwikipedia.orgfishersci.cauni.luuni.lunih.govfishersci.ca. This suggests that RAR activation negatively impacts β-catenin stability or localization. Conversely, as an RAR antagonist, this compound would be expected to prevent this reduction, potentially leading to increased levels of β-catenin in both the nucleus and cytosol. The accumulation of β-catenin in the nucleus is a key event in activating Wnt target genes google.combiorxiv.org.

CompoundEffect on Nuclear β-Catenin Protein LevelsEffect on Cytosolic β-Catenin Protein Levels
RAR AgonistsReduced levelsReduced levels
This compoundPrevents reduction (implied)Prevents reduction (implied)

Effects on Wnt Target Gene Expression (e.g., Axin2, Sfrp4)

RAR agonist treatment leads to a significant upregulation of the Wnt antagonist, Sfrp4, and reduced expression of the Wnt target gene Axin2 ctdbase.orgwikipedia.orgfishersci.cauni.luuni.lunih.govfishersci.ca. This indicates that RAR activation inhibits Wnt/β-catenin signaling, partly through increasing an inhibitor (Sfrp4) and decreasing a target gene (Axin2), which is itself a negative feedback regulator of the pathway ncpsb.org.cnnih.govnih.gov. Given that this compound is an RAR antagonist, it would be expected to counteract these effects, leading to decreased Sfrp4 expression and increased Axin2 expression, thereby promoting Wnt/β-catenin signaling.

CompoundEffect on Sfrp4 ExpressionEffect on Axin2 Expression
RAR AgonistsUpregulationReduced expression
This compoundPrevents upregulation (implied)Prevents reduction (implied)

These preclinical findings collectively suggest that this compound, by antagonizing RARs, promotes osteoblast differentiation and modulates adipogenesis in osteogenic contexts, potentially through its interaction with the Wnt/β-catenin signaling pathway.

In Vivo Studies on Skeletal Development and Growth in Murine Models

In vivo studies involving the administration of this compound to post-natal mice have been conducted to evaluate its influence on skeletal development. Analysis of bone structure and dimensions in these models has revealed specific effects on different aspects of bone growth.

Effects on Radial Bone Growth

Investigations in post-natal male mice treated with this compound have indicated an impairment of radial bone growth. nih.govnih.gov Microcomputed tomography (µCT) assessments performed following a 10-day administration period revealed this effect. nih.govnih.gov These findings suggest that inhibition of retinoic acid receptor (RAR) signaling by this compound in vivo negatively impacts the radial expansion of bone in young mice. nih.govnih.gov

Analysis of Trabecular Bone Volume

Studies examining the effect of this compound on trabecular bone volume in murine models have shown no significant alteration. nih.govnih.gov µCT analysis of bones from post-natal mice treated with this compound for 10 days demonstrated that trabecular bone volume remained unchanged compared to control groups. nih.govnih.gov This suggests that while this compound affects radial bone growth, it does not appear to have a substantial impact on the volume of trabecular bone under the conditions tested. nih.govnih.gov

The following table summarizes the observed effects of this compound on radial bone growth and trabecular bone volume in murine models:

Skeletal ParameterEffect of this compound Treatment in Murine Models
Radial Bone GrowthImpaired
Trabecular Bone VolumeNo Change Observed

Mechanistic Exploration of Irx4310 in Viral Infection Models

Influence on Hepatitis C Virus (HCV) Replication Efficiency

Studies have examined the role of IRX4310 in modulating the replication efficiency of Hepatitis C Virus (HCV). Research indicates that this compound, acting as a pan-RAR inhibitor, can significantly influence HCV infection. Inhibition of the Retinoic Acid Receptor (RAR)-Retinoid X Receptor (RXR) pathway by this compound has been shown to lead to a marked enhancement of viral replication efficiency. Conversely, activation of this pathway using all-trans retinoic acid (ATRA) resulted in potent suppression of HCV. asm.org

These findings suggest that the RAR-RXR pathway plays a crucial role in regulating HCV replication and that inhibiting this pathway with compounds like this compound can promote viral proliferation. Experiments involving pretreatment of cells with this compound followed by HCV infection have demonstrated this effect, with analyses showing changes in protein levels and cellular components associated with viral replication. asm.org

Role in Retinoid Receptor Pathway Modulation in Viral Contexts

This compound's influence on viral infection models is closely linked to its activity as a modulator of the retinoid receptor pathway. Specifically, it functions as a pan-RAR inhibitor, meaning it inhibits the activity of multiple subtypes of Retinoic Acid Receptors. asm.org The retinoid receptor pathway, involving RAR and RXR, is known to regulate a broad range of biological processes, including immune responses. nih.gov

Research has shown that the engagement of cellular retinoic acid binding proteins (CRABPs) by ATRA can have differential effects on HCV infection, depending on the specific CRABP isoform involved. asm.org CRABP1 engagement by ATRA appeared to support viral infection, while CRABP2 binding to ATRA inhibited HCV. asm.org The antiviral effect mediated by CRABP2 was observed to be diminished due to the functional and quantitative dominance of CRABP1 in hepatocytes. asm.org this compound's inhibition of the RAR-RXR pathway counteracts the effects of ATRA and the downstream signaling influenced by CRABPs, thereby impacting the cellular environment in a way that favors HCV replication. asm.org

Impact on Lipid Droplet Abundance and Associated Pathways

A significant aspect of this compound's mechanism in viral infection models involves its impact on lipid droplet abundance and associated pathways. Lipid droplets (LDs) are dynamic organelles that play a role in lipid storage and have been implicated in the life cycle of various viruses, including HCV. mdpi.commdpi.com HCV replication complexes are often found in close association with lipid droplets and the endoplasmic reticulum membrane. asm.orgnih.govplos.org

Studies using this compound have demonstrated that inhibiting the RAR-RXR pathway leads to changes in lipid droplet abundance. asm.org The antiviral effect mediated by the CRABP2-RAR-RXR pathway is linked to the suppression of lipid droplet accumulation. asm.org Conversely, the proviral effect associated with CRABP1 engagement is coupled with an increased abundance of lipid droplets, which serve as platforms for HCV replication and virion assembly. asm.orgresearchgate.net

The impact of this compound on lipid droplets provides a potential explanation for its effect on HCV replication efficiency. By inhibiting the RAR-RXR pathway, this compound appears to influence the cellular lipid environment, specifically promoting the accumulation of lipid droplets, which in turn facilitates HCV replication. asm.org Research has assessed the change in LD abundance upon this compound treatment to understand this relationship better. asm.org

Data from studies investigating the effect of this compound on lipid droplet abundance in the context of HCV infection can be summarized as follows:

TreatmentEffect on RAR-RXR PathwayEffect on HCV Replication EfficiencyEffect on Lipid Droplet Abundance
ATRA (RAR agonist)ActivationSuppressionReduction asm.org
This compound (Pan-RAR inhibitor)InhibitionEnhancementIncrease asm.org

This table illustrates the inverse correlation observed between RAR-RXR pathway activity and HCV replication efficiency, as well as the link between RAR-RXR inhibition by this compound and increased lipid droplet abundance, which supports viral replication. asm.org

Research into Irx4310 in Oncology and Disease Models Preclinical

Antagonism of Retinoid Pathway in Cancer Research

Research indicates that IRX4310 acts as a pan-RAR antagonist, meaning it can block the activity of multiple subtypes of retinoid acid receptors. mdpi.com The retinoid pathway, activated by metabolites of vitamin A like all-trans retinoic acid (atRA), plays a crucial role in cellular differentiation, proliferation, and survival. nih.govnih.gov While retinoid agonists have shown benefits in certain cancers like acute promyelocytic leukemia, they can also cause adverse effects and potentially promote cancer in other settings. nih.govresearchgate.net

Studies have suggested that antagonizing the retinoid pathway could be a therapeutic strategy in solid cancers and metabolic syndromes where retinoid signaling may play a pathogenic role. nih.govresearchgate.net Preclinical investigations with this compound (also referred to as AGN194310 or VTP194310) have shown promise in cancer research. For instance, in studies involving prostate cancer cell lines (DU-145, LNCaP, and PC3), treatment with this compound led to growth arrest in the G1 phase of the cell cycle and subsequently induced necroptosis. mdpi.com This effect was found to be mitochondrial-dependent and caspase-independent, and it could be blocked by inhibiting poly (ADP-ribose) polymerase (PARP-1). mdpi.com Furthermore, this compound was effective in preventing colony formation by these prostate cancer cell lines and also ablated neurosphere formation in patient-derived prostate cancer cells. mdpi.com

These findings suggest that RAR antagonism by compounds like this compound could be a viable approach to inhibit the growth and survival of certain cancer cells, particularly where the retinoid pathway is implicated in promoting tumorigenesis. mdpi.com

Prevention of Retinoid Toxicity in Preclinical Models

While the search results did not provide specific data tables or detailed findings directly linking this compound to the prevention of retinoid toxicity in preclinical models, the context of its development as a retinoid antagonist is relevant. Retinoid agonists are known to cause significant toxicities, including metabolic dysregulation and potential cancer-promoting effects in certain contexts. nih.govresearchgate.net The pursuit of retinoid derivatives with lower toxicity profiles has been a focus of research. nih.gov The review mentioning this compound notes that while other RAR antagonists like BMS189453 and LY2955303 exhibited unacceptable hepatic and testicular toxicity, toxic effects of AGN194310 (this compound) were not published in that context. nih.gov This suggests that this compound may possess a more favorable toxicity profile compared to some other retinoid antagonists in preclinical evaluation, aligning with the goal of developing less toxic retinoid-modulating agents. nih.gov

Investigation in Metabolic Syndrome Research

The retinoid pathway has been suggested to play a central role in the regulation of metabolism. nih.govresearchgate.net Consequently, therapeutic opportunities to antagonize retinoid signaling have been proposed in metabolic syndromes, including diabetes and obesity. nih.govresearchgate.net Metabolic syndrome is characterized by a cluster of risk factors such as hyperglycemia, dyslipidemia, insulin (B600854) resistance, hypertension, and central obesity, which increase the risk of cardiovascular disease and type 2 diabetes. explorationpub.comracgp.org.au

Research indicates that retinoid regulation of immunity and metabolism is significant, and inhibiting the retinoid pathway may be a compelling strategy in metabolic syndromes. nih.govresearchgate.net While specific detailed findings on this compound's investigation in metabolic syndrome research were not extensively detailed in the provided search results, the compound's identification as an RAR antagonist positions it as a candidate for exploring its effects in preclinical models of metabolic disorders where aberrant retinoid signaling contributes to the disease pathology. nih.gov The pathogenic role of retinoid nuclear receptor signaling in metabolic syndromes is an active area of research. nih.govresearchgate.net

Advanced Research Methodologies and Future Perspectives

Structure-Activity Relationship (SAR) Studies of IRX4310 and Related Analogs

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. For RAR antagonists like this compound, SAR studies aim to identify key structural features responsible for binding affinity to RAR subtypes (alpha, beta, and gamma) and their antagonistic activity. While specific detailed SAR data for this compound is not extensively available in the provided context, research on other synthetic retinoids and RAR antagonists provides insights into the structural considerations for this class of compounds.

Studies on other synthetic retinoids have explored modifications to core scaffolds to develop novel RAR antagonists with improved activity and selectivity digitellinc.com. For instance, arotinoids with specific substitutions and linkers have been shown to exhibit dual activity as RXR agonists and RAR antagonists nih.gov. The positioning of bulky ligands within the ligand-binding pocket of RARs can impact the conformation of the receptor, particularly helix H12, which is crucial for antagonist properties nih.gov. Understanding these interactions at a molecular level is critical for designing structures that maintain isotype specificity and potency nih.gov.

Research on RARγ-selective antagonists, such as LYS2955303 and AGN205728, highlights the importance of specific structural modifications for achieving selectivity towards a particular RAR subtype nih.govmdpi.com. These studies often involve synthesizing retinoids with targeted modifications and evaluating their activity and selectivity using transactivation assays in cell lines overexpressing different RAR subtypes nih.gov.

Computational Chemistry and Molecular Modeling Approaches for RAR Antagonism

Computational chemistry and molecular modeling play a significant role in the rational design and study of RAR antagonists. These approaches can provide insights into the binding interactions between antagonists and RARs at the molecular level.

Modeling of the RAR antagonist binding pocket is a key application of computational chemistry. While the crystal structure of RAR gamma bound to an agonist (all-trans RA) is available, the conformation of the receptor bound to an antagonist is often not known nih.govpnas.org. Researchers have used information from the structures of other nuclear receptors bound to antagonists, such as the estrogen receptor alpha, to build models of antagonist-bound RARs pnas.org. These models can then be used for virtual screening of compound databases to identify potential new antagonists pnas.org.

Molecular docking experiments are commonly performed to predict how a ligand, such as an RAR antagonist, might bind to the receptor's ligand-binding domain nih.gov. These experiments can help visualize the interactions, identify key residues involved in binding, and understand how structural variations in the ligand affect its binding affinity and antagonistic activity nih.gov. Studies have investigated the molecular interactions responsible for the isotype selectivity and biological activity of synthetic analogs using molecular modeling techniques nih.gov. By positioning analogs in the ligand-binding pocket and characterizing their effects on its structure and activity, researchers can gain a deeper understanding of the binding process nih.gov.

Development of Novel Therapeutic Strategies Based on RAR Antagonism

The understanding of RAR antagonism has led to the exploration of novel therapeutic strategies for various diseases. RAR antagonists have been investigated for their potential in treating conditions beyond those traditionally targeted by retinoids, such as certain cancers and inflammatory diseases oup.comresearchgate.net.

One area of focus is the use of selective RAR alpha antagonists to decrease Treg differentiation, which could enhance cancer immunotherapy google.com. RAR alpha antagonists may also modify the expression of homing receptors on Tregs google.com. The use of selective RAR alpha antagonists has been described in methods for treating conditions responsive to such treatment, including cancer google.com.

Antagonizing RAR gamma has emerged as a potential strategy for targeting cancer stem cells, which are often resistant to conventional chemotherapy mdpi.comnih.gov. Studies have shown that antagonizing all RARs or selectively targeting RAR gamma can induce necroptosis in prostate cancer stem cell-like cells mdpi.comnih.gov. Normal prostate epithelial cells were found to be less sensitive to these antagonists mdpi.com. This suggests that RAR gamma selective antagonists and pan-RAR antagonists like this compound could be potential therapeutics in cancer treatment mdpi.com.

RAR antagonists may also be useful in treating dermatologic and inflammatory diseases due to the influence of retinoid-receptor stimulation on processes like collagen synthesis and IL-8 production oup.com. Furthermore, retinoid receptor antagonists have shown preclinical utility in blocking various retinoid-induced toxicities, including hyperlipidemia, teratogenicity, and bone toxicity oup.com.

Preclinical Biomarker Identification for Response to RAR Antagonists

Identifying preclinical biomarkers is crucial for predicting response to RAR antagonists and for patient stratification in future clinical trials. Biomarkers can help in selecting patients most likely to benefit from treatment and in monitoring treatment efficacy.

In the context of cancer immunotherapy, modulation of markers on circulating Tregs or effector T cells, such as CD103, CCR9, or alpha4beta7, could potentially be used to select an active dose of an RAR alpha antagonist for therapeutic use google.com. More generally, modulation of CD103 or alpha4beta7 on CD4+ or CD8+ cells might serve as biomarkers google.com.

Research into targeting osimertinib-resistant brain metastasis using RAR antagonists has suggested that intracellular S100A9 expression in cancer cells could be used as a biomarker to stratify patients who might benefit from this treatment oup.com. Mechanistically, S100A9 has been shown to upregulate ALDH1A1 expression and activate the retinoic acid signaling pathway in cancer cells, promoting brain relapse oup.com. Genetic repression of S100A9, ALDH1A1, or RAR in cancer cells, or treatment with a pan-RAR antagonist, dramatically reduced brain metastasis in preclinical models oup.com. This highlights the potential of S100A9 and ALDH1A1 as predictive biomarkers for response to RAR antagonists in this context.

Combination Therapy Research in Preclinical Disease Models

Preclinical studies are actively exploring the potential of combining RAR antagonists with other therapeutic agents to enhance efficacy and overcome resistance in various disease models. Combination therapy is a cornerstone of cancer treatment, aiming to target multiple pathways and reduce the likelihood of resistance insidescientific.com.

In the context of cancer, combining RAR antagonists with immunotherapy agents, such as checkpoint inhibitors, is a promising strategy google.com. Preclinical studies suggest that RAR alpha antagonists can enhance cancer immunotherapy by inhibiting Treg formation google.com.

Combination approaches are also being investigated in hematologic malignancies. While all-trans retinoic acid (ATRA) is used in combination therapy for acute promyelocytic leukemia (APL), resistance can emerge aacrjournals.orgnih.gov. Preclinical studies have explored combining ATRA with agents that inhibit hypoxia-inducible factor-1 alpha (HIF-1 alpha), such as EZN-2208, demonstrating synergistic effects in eradicating leukemia in APL models aacrjournals.orgnih.gov. Although this involves an RAR agonist (ATRA), it illustrates the principle of combining retinoid pathway modulation with other targeted therapies in preclinical models.

The potential for combining RAR antagonists with other agents is also being explored in solid tumors. For example, preclinical studies have investigated combining RAR antagonist treatment with therapies targeting specific pathways involved in resistance, such as the S100A9/ALDH1A1/RAR pathway in osimertinib-resistant brain metastasis oup.com.

More broadly, preclinical combination therapy research involves evaluating the effects of drug combinations in cell culture and animal models to identify synergistic interactions and optimal treatment schedules insidescientific.comharvard.edufrontiersin.org. Mathematical models are also being used to optimize the delivery and timing of combination therapies in preclinical settings frontiersin.org. The goal is to identify combinations that provide enhanced anti-tumor effects or therapeutic benefits compared to monotherapy insidescientific.commdpi.comnih.gov.

Q & A

Basic: What key physicochemical properties of IRX4310 should be prioritized in preliminary characterization, and what methodologies are recommended?

Answer:
Initial characterization should focus on solubility (in aqueous and organic solvents), thermal stability (via differential scanning calorimetry), partition coefficient (logP for bioavailability assessment), and binding affinity (surface plasmon resonance or isothermal titration calorimetry). Use high-performance liquid chromatography (HPLC) for purity validation and nuclear magnetic resonance (NMR) for structural confirmation. Prioritize reproducibility by replicating measurements under controlled conditions (e.g., pH, temperature) .

Basic: How should researchers design in vitro assays to evaluate this compound’s biological activity?

Answer:
Begin with target-specific assays (e.g., enzyme inhibition kinetics) using dose-response curves to determine IC₅₀ values. Include positive and negative controls to validate assay specificity. For cell-based assays, optimize cell viability protocols (MTT/XTT assays) and ensure consistency in cell passage numbers. Use multi-well plate readers for high-throughput screening, and document raw data with metadata (e.g., incubation time, cell density) to enable replication .

Basic: What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

Answer:
Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-series data, employ mixed-effects models to account for variability. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests. Open-source tools like R or Python’s SciPy are recommended for reproducibility .

Advanced: How can computational modeling predict this compound’s interaction with target proteins, and what limitations exist?

Answer:
Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate ligand-receptor binding. Complement with molecular dynamics simulations (GROMACS, AMBER) to assess stability over time. Validate predictions with mutagenesis studies or cryo-EM data. Limitations include force field inaccuracies and solvent effects. Cross-validate computational results with experimental binding assays (SPR/ITC) to resolve discrepancies .

Advanced: What strategies resolve contradictions between this compound’s in vitro efficacy and in vivo toxicity profiles?

Answer:

  • Step 1: Re-evaluate in vitro models for physiological relevance (e.g., 3D cell cultures vs. monolayer).
  • Step 2: Conduct pharmacokinetic studies (ADME: absorption, distribution, metabolism, excretion) to identify metabolic byproducts.
  • Step 3: Use toxicogenomics (RNA-seq) to map off-target effects.
  • Step 4: Apply Bayesian statistics to integrate in vitro and in vivo data, prioritizing parameters with highest predictive power .

Advanced: How should researchers optimize this compound’s formulation for enhanced bioavailability in animal models?

Answer:

Parameter Method
SolubilityNanoemulsion or cyclodextrin complexation
PermeabilityCaco-2 cell monolayer assay
StabilityForced degradation studies (ICH guidelines)
BioavailabilityPharmacokinetic profiling (LC-MS/MS)

Validate formulations using crossover studies in rodent models, comparing AUC (area under the curve) and Cmax .

Advanced: What experimental controls are critical when investigating this compound’s mechanism of action in heterogeneous cell populations?

Answer:

  • Positive Control: A known agonist/antagonist of the target pathway.
  • Negative Control: Vehicle-only treatment (e.g., DMSO at matching concentrations).
  • Isotype Controls: For flow cytometry (e.g., fluorescent antibodies).
  • Genetic Controls: CRISPR knockouts or siRNA silencing of the target gene.
    Include technical replicates (≥3) and blinded data analysis to minimize bias .

Advanced: How can researchers validate this compound’s specificity across related protein isoforms?

Answer:

  • Method 1: Use isoform-specific inhibitors in competitive binding assays.
  • Method 2: Perform kinetic assays (kcat/KM) to compare enzymatic activity across isoforms.
  • Method 3: Apply proteomic profiling (mass spectrometry) to identify off-target interactions.
    Cross-reference results with structural homology models to identify critical binding residues .

Advanced: What meta-analysis frameworks are suitable for reconciling conflicting literature on this compound’s therapeutic potential?

Answer:

  • PRISMA Guidelines: Systematically review and screen studies for bias (e.g., publication bias via funnel plots).
  • Network Meta-Analysis: Compare this compound’s efficacy against analogs using indirect treatment effects.
  • Sensitivity Analysis: Exclude low-quality studies (e.g., small sample sizes, unblinded designs).
    Use R packages like metafor or gemtc for statistical integration .

Advanced: How should researchers design a longitudinal study to assess this compound’s chronic toxicity?

Answer:

  • Cohort Design: Dose rodents daily for 6–12 months, monitoring weight, organ histopathology, and biomarkers (e.g., ALT/AST for liver toxicity).
  • Endpoint Analysis: Use Kaplan-Meier survival curves and Cox proportional hazards models.
  • Ethical Compliance: Follow OECD guidelines for animal welfare and include an independent ethics review .

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